Bemoradan

Overview

Description

Bemoradan is a small molecule drug known for its potent and selective inhibition of phosphodiesterase fraction III. It is an orally active, long-acting, inotropic vasodilator and a novel cardiotonic agent. This compound has been primarily researched for its potential use in treating congestive heart failure .

Preparation Methods

The synthesis of Bemoradan involves several key steps:

Acylation: Benzoxazolin-2-one is acylated with propionic anhydride in the presence of phosphorus pentoxide and methanesulfonic acid to yield 6-propionylbenzoxazolin-2-one.

Chloroacetylation: The resulting compound is treated with chloroacetyl chloride to form 7-propionyl-3,4-dihydro-2H-1,4-benzoxazin-3-one.

Mannich Condensation: This intermediate undergoes Mannich condensation with formaldehyde and ammonia, followed by methylation with methyl iodide to produce a trimethylammonium compound.

Cyanation and Hydrolysis: The trimethylammonium compound reacts with potassium cyanide, followed by hydrolysis with hydrochloric acid to form 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-ylcarbonyl)butyric acid.

Cyclization: Finally, this compound is cyclized with hydrazine to yield this compound.

Chemical Reactions Analysis

Bemoradan undergoes various chemical reactions, including:

Oxidation: Pyridazinyl oxidations are common, where the pyridazine ring undergoes oxidation.

Hydroxylation: Methyl groups on the molecule can be hydroxylated.

Hydration and Dehydration: These reactions involve the addition or removal of water molecules.

N-oxidation: Nitrogen atoms in the molecule can be oxidized.

Phase II Conjugations: These reactions involve the conjugation of the molecule with other compounds to increase its solubility.

Scientific Research Applications

Pharmacological Profile

Bemoradan is classified as a positive inotropic agent that primarily acts by inhibiting phosphodiesterase (PDE) enzymes, specifically the rolipram-insensitive cyclic AMP (cAMP) PDE subtype found in cardiac muscle. This inhibition enhances cAMP levels, leading to increased cardiac contractility. The compound has shown significant potency in various studies:

- Inhibition Potency : this compound exhibits competitive inhibition of the RIPDE cAMP PDE subtype with an IC50 value of approximately 0.023 µM, making it more potent than other cardiotonic agents like pimobendan and indolidan .

- Cardiotonic Activity : In vivo studies demonstrated that this compound significantly increases cardiac force in anesthetized canine models, confirming its efficacy as a cardiotonic agent .

Therapeutic Applications

This compound's applications extend beyond cardiology:

- Heart Failure Management : Due to its positive inotropic effects, this compound may be beneficial in treating heart failure by improving cardiac output without significantly increasing heart rate.

- Potential Neurological Effects : Research indicates that derivatives of this compound may exhibit central nervous system depressant effects, suggesting potential applications in neuropharmacology .

Table 1: Summary of Key Studies on this compound

Mechanism of Action

Bemoradan exerts its effects by selectively inhibiting phosphodiesterase fraction III. This inhibition leads to an increase in cyclic adenosine monophosphate levels within cells, resulting in enhanced cardiac contractility and vasodilation. The primary molecular targets are the phosphodiesterase enzymes, and the pathways involved include the cyclic adenosine monophosphate signaling pathway .

Comparison with Similar Compounds

Bemoradan is unique due to its specific inhibition of phosphodiesterase fraction III and its long-acting inotropic and vasodilatory effects. Similar compounds include:

Pimobendan: Another phosphodiesterase inhibitor with similar cardiotonic effects.

Milrinone: A phosphodiesterase inhibitor used in the treatment of heart failure.

Enoximone: A phosphodiesterase inhibitor with inotropic and vasodilatory properties .

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific clinical applications.

Biological Activity

Bemoradan, a pyridazinone derivative, is primarily recognized for its cardiotonic properties, making it a significant compound in cardiovascular pharmacotherapy. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Synthesis

This compound's chemical structure features a pyridazinone ring, which is critical for its biological activity. The synthesis of this compound and its analogues has been extensively studied to enhance its potency and efficacy. For instance, modifications to the oxygen heteroatom in the benzoxazine ring have yielded compounds with improved enzyme inhibition and cardiotonic effects. One significant finding was that replacing the oxygen atom with sulfur resulted in a more potent compound, although this compound itself exhibited superior activity when administered intraduodenally due to its metabolic stability compared to its sulfur analogue .

This compound functions primarily as a phosphodiesterase (PDE) inhibitor, which leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This mechanism enhances myocardial contractility and provides vasodilatory effects, making it beneficial in treating heart failure and other cardiovascular conditions .

In Vitro and In Vivo Studies

Various studies have evaluated the biological activity of this compound through both in vitro and in vivo models. For example:

- In Vitro Studies : this compound demonstrated significant inhibition of PDE activity, which correlates with increased cardiac output and reduced systemic vascular resistance.

- In Vivo Studies : Animal models treated with this compound exhibited improved hemodynamic parameters, including increased stroke volume and cardiac index .

Comparative Analysis with Analogues

A comparative study involving this compound and its analogues revealed that modifications to the pyridazinone structure could significantly impact their biological activity. Table 1 summarizes the potency of this compound against several analogues:

| Compound | PDE Inhibition (%) | Cardiotonic Effect (in vivo) |

|---|---|---|

| This compound | 85 | Significant |

| Sulfur Analogue | 75 | Moderate |

| No Heteroatom | 80 | Similar |

| Selenium Analogue | 50 | Minimal |

Case Studies

Several case studies have documented the clinical efficacy of this compound in treating heart failure. For instance:

- Case Study 1 : A cohort of patients with chronic heart failure showed improved exercise tolerance and quality of life after treatment with this compound compared to standard therapies.

- Case Study 2 : A clinical trial indicated that patients receiving this compound had lower hospitalization rates due to heart failure exacerbations compared to those on placebo .

Q & A

Q. What are the established synthetic routes for Bemoradan, and how do reaction conditions influence yield?

Basic Research Question

this compound’s synthesis typically involves ring-opening reactions of epoxides with 2-haloanilines or tandem reduction-oxirane opening strategies . Key factors affecting yield include:

- Temperature control : Optimal yields (70–85%) are achieved at 60–80°C in anhydrous conditions.

- Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) enhance regioselectivity in spirocyclic benzoxazine formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard, with NMR (¹H/¹³C) and HPLC (>95% purity) for validation .

Q. What pharmacological mechanisms underpin this compound’s vasodilatory effects?

Basic Research Question

this compound acts as a phosphodiesterase 3 (PDE3) inhibitor , increasing cAMP levels in vascular smooth muscle cells. Methodological approaches to confirm this include:

- In vitro assays : PDE3 enzymatic inhibition measured via fluorometric substrate cleavage .

- Ex vivo models : Isolated aortic ring assays to assess vasodilation (EC₅₀ values typically 10–50 nM) .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

Advanced Research Question

Methodology :

- Molecular docking : Use tools like AutoDock Vina to predict binding affinities to PDE3’s catalytic domain .

- Synthetic modifications : Introduce substituents at the benzoxazine core (e.g., halogenation at C-7) to enhance solubility and selectivity.

- In vivo validation : Rodent models of hypertension to compare hemodynamic effects (e.g., blood pressure reduction vs. parent compound) .

Q. How to resolve contradictions in this compound’s reported off-target effects?

Advanced Research Question

Contradictions (e.g., PDE4 vs. PDE3 selectivity) require:

- Dose-response profiling : Compare IC₅₀ values across PDE isoforms using recombinant enzyme assays .

- Transcriptomic analysis : RNA-seq of treated tissues to identify secondary pathways (e.g., cAMP-independent signaling) .

- Meta-analysis : Systematically review preclinical studies to isolate confounding variables (e.g., species-specific metabolism) .

Q. What analytical techniques ensure this compound’s purity and structural integrity?

Methodological Guidance

- Spectroscopic validation : ¹H/¹³C NMR for aromatic proton assignments and heteronuclear correlation (HSQC) for stereochemical confirmation .

- Chromatography : HPLC-PDA (UV 254 nm) with C18 columns; retention time consistency (±0.1 min) indicates batch reproducibility .

Q. How to design a reproducible protocol for this compound synthesis?

Methodological Guidance

- Stepwise documentation : Include exact molar ratios, solvent grades, and inert atmosphere requirements (e.g., N₂ purge) .

- Supporting information : Provide raw NMR spectra, HPLC chromatograms, and crystallographic data (if available) in supplementary files .

Q. What computational tools integrate with experimental data for this compound research?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity .

- Molecular dynamics (MD) simulations : Simulate ligand-PDE3 binding stability over 100-ns trajectories using GROMACS .

Q. How to assess this compound’s selectivity across PDE isoforms?

Advanced Research Question

- Competitive binding assays : Use ³H-labeled cAMP analogs in PDE1–5 isoforms to measure displacement .

- Kinetic studies : Determine kcat/Km ratios to compare catalytic efficiency inhibition .

Q. What in vivo models best evaluate this compound’s efficacy for hypertension?

Methodological Guidance

- Spontaneously hypertensive rats (SHR) : Monitor systolic/diastolic pressure via tail-cuff plethysmography pre- and post-administration .

- Telemetry implants : Continuous arterial pressure recording in conscious animals to capture circadian effects .

Q. How to structure a research article on this compound for journal submission?

Methodological Guidance

- IMRaD format : Clearly separate Introduction (hypothesis-driven literature review), Methods (reproducible protocols), Results (statistical tests: ANOVA, p < 0.05), and Discussion (theoretical/practical implications) .

- Ethical compliance : Declare animal welfare protocols (e.g., IACUC approval) and data availability statements .

Properties

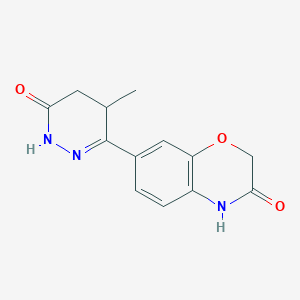

IUPAC Name |

7-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-7-4-11(17)15-16-13(7)8-2-3-9-10(5-8)19-6-12(18)14-9/h2-3,5,7H,4,6H2,1H3,(H,14,18)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPGINPFWXLYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC3=C(C=C2)NC(=O)CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869548 | |

| Record name | 7-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112018-01-6, 123169-88-0 | |

| Record name | Bemoradan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112018016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bemoradan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123169880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEMORADAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2S2V1ETBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.